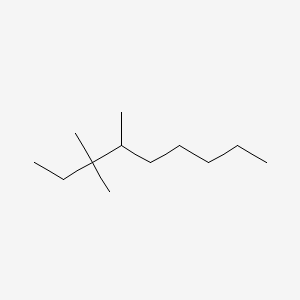

3,3,4-Trimethylnonane

Description

Significance of Branched Alkanes in Hydrocarbon Chemistry Research

Branched alkanes are a cornerstone of hydrocarbon chemistry research due to their unique structural and thermodynamic properties that differentiate them from their linear counterparts. A significant characteristic is their enhanced thermodynamic stability compared to straight-chain alkanes. wikipedia.orgresearchgate.net This stability is attributed to factors including stabilizing geminal σ→σ* delocalization. researchgate.net This "alkane branching effect" is a fundamental concept in physical organic chemistry. researchgate.net

The presence and properties of branched alkanes are of critical importance in petrochemistry. Petroleum is a highly complex mixture of hydrocarbons, and a significant portion of it consists of an "Unresolved Complex Mixture" (UCM) when analyzed by gas chromatography. plymouth.ac.uk Research into synthesizing and identifying specific branched alkanes, such as T-branch and H-branch isomers, helps in deciphering the composition of these UCMs, which is vital for optimizing petroleum refining, understanding environmental impacts, and characterizing oil sources. plymouth.ac.uk

Furthermore, the degree of branching significantly influences the physical properties of alkanes. Increased branching tends to lower the boiling point of an isomer compared to its linear form because the more compact, spherical shape reduces the available surface area for intermolecular van der Waals forces. researchgate.netmasterorganicchemistry.com Conversely, high degrees of branching can lead to increased molecular symmetry, which allows for more efficient packing in a crystal lattice, often resulting in a higher melting point. masterorganicchemistry.com These structure-property relationships are fundamental to applications in synthetic fuels and lubrication oils, where branched alkanes are often produced to achieve desired performance characteristics. nih.gov

Academic Context and Research Gaps Pertaining to 3,3,4-Trimethylnonane

Despite the general importance of branched alkanes, the academic focus on specific isomers can be highly varied. A review of existing literature reveals a significant research gap concerning this compound. While chemical databases like PubChem and ChemicalBook provide basic computed physical and chemical properties, there is a notable absence of in-depth, peer-reviewed studies dedicated specifically to this compound. nih.govchemicalbook.com

Most of the detailed research on trimethylnonane isomers tends to focus on other structural variants. For instance, studies and data are more readily available for compounds like 3,4,7-trimethylnonane and 2,2,4-trimethylnonane. chemeo.comnist.govnih.gov This suggests that either these other isomers are more prevalent in industrial processes like alkylation, or they have been selected as reference compounds for broader studies on hydrocarbon behavior.

The limited information available for this compound indicates that its synthesis, spectroscopic characterization, and reactivity have not been thoroughly investigated or reported in academic literature. Its CAS Registry Number is 62184-18-3. nih.gov The lack of dedicated studies means that its specific contributions to the properties of complex hydrocarbon mixtures remain unquantified and its unique chemical behavior, as dictated by the specific arrangement of its methyl groups, is not fully understood.

Scope and Objectives of Research on this compound

Given the identified research gaps, future investigation into this compound should be directed toward fundamental characterization and comparative analysis. The primary objectives of such research would be:

Definitive Synthesis and Purification: To develop and document an optimized, high-yield synthesis pathway for this compound. This would be followed by establishing effective purification protocols to obtain the compound in high purity, suitable for detailed analysis.

Comprehensive Spectroscopic Analysis: To perform a full suite of spectroscopic analyses, including advanced Nuclear Magnetic Resonance (NMR) techniques (like 1H, 13C, COSY, HSQC, HMBC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). This would provide an unambiguous structural confirmation and a reference dataset for its identification in complex mixtures.

Determination of Physicochemical Properties: To experimentally measure key physical properties such as boiling point, melting point, density, and refractive index. chemicalbook.com Comparing these empirical values with the currently available estimated data would provide a more accurate understanding of the compound.

Comparative Isomer Studies: To conduct a systematic study comparing the properties of this compound with other trimethylnonane isomers. This would help elucidate the specific influence of the 3,3,4-substitution pattern on thermodynamic stability, chromatographic retention, and other chemical behaviors.

Investigation in Applied Contexts: To screen for the presence of this compound in petroleum fractions and other complex natural or synthetic hydrocarbon mixtures. plymouth.ac.uk Understanding its natural abundance and formation pathways could enhance geochemical and industrial process models.

Data for this compound

The following table summarizes the available computed and estimated properties for this compound.

| Property | Value | Source |

| Molecular Formula | C12H26 | nih.govchemicalbook.com |

| Molecular Weight | 170.33 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62184-18-3 | nih.gov |

| Boiling Point | 202°C (Predicted) | chemicalbook.com |

| Melting Point | -50.8°C (Estimated) | chemicalbook.com |

| Density | 0.7683 g/cm³ (Predicted) | chemicalbook.com |

| Refractive Index | 1.4297 (Predicted) | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-18-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,3,4-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-8-9-10-11(3)12(4,5)7-2/h11H,6-10H2,1-5H3 |

InChI Key |

RNCRKMFELJSFRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(C)(C)CC |

Origin of Product |

United States |

Structural Characterization and Stereochemical Considerations

Advanced IUPAC Nomenclature for Branched Nonanes

The systematic naming of branched alkanes like 3,3,4-trimethylnonane follows the rigorous guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective of the IUPAC nomenclature is to provide a unique and unambiguous name for every organic compound. youtube.com

The process for naming branched alkanes involves a series of steps:

Identification of the Parent Chain: The longest continuous chain of carbon atoms within the molecule is identified as the parent chain. In the case of this compound, the longest chain consists of nine carbon atoms, hence the parent name "nonane". researchgate.net

Numbering the Parent Chain: The parent chain is numbered from the end that gives the substituents the lowest possible locants (numbers). For this compound, numbering from the end that places the methyl groups at positions 3, 3, and 4 is the correct approach.

Identifying and Naming Substituents: The groups attached to the parent chain are identified as substituents. In this molecule, there are three methyl (–CH3) groups.

Assembling the Name: The full name is constructed by listing the substituents in alphabetical order (in this case, all are methyl), preceded by their locants. Prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the number of identical substituents. These prefixes are not considered when alphabetizing. pearson.com Thus, the name becomes this compound.

Isomeric Landscape of Trimethylnonanes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Trimethylnonanes, with the formula C12H26, exhibit a rich isomeric landscape, which can be categorized into constitutional isomers and stereoisomers.

Constitutional Isomers and Positional Variations

Constitutional isomers, also known as structural isomers, differ in the connectivity of their atoms. youtube.com For trimethylnonanes, this means the three methyl groups can be attached to various positions on the nonane (B91170) backbone, leading to a multitude of distinct compounds. Each of these isomers will have a unique IUPAC name and different physical properties.

Several constitutional isomers of trimethylnonane exist, each with the methyl groups at different locations. Some examples include:

2,2,3-Trimethylnonane nih.gov

2,5,8-Trimethylnonane nih.gov

3,4,7-Trimethylnonane nih.gov

3,4,4-Trimethylnonane libretexts.org

2,3,4-Trimethylnonane chemistrysteps.com

3,5,7-Trimethylnonane msu.edu

| Isomer Name | Position of Methyl Groups |

|---|---|

| 2,2,3-Trimethylnonane | Two on C2, one on C3 |

| 2,5,8-Trimethylnonane | One on C2, one on C5, one on C8 |

| This compound | Two on C3, one on C4 |

| 3,4,7-Trimethylnonane | One on C3, one on C4, one on C7 |

Stereochemical Aspects and Chirality in this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. bigchem.eu

A common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups. In the case of this compound, the carbon atom at the 4-position is a chiral center. The four different groups attached to this carbon are:

A hydrogen atom

A methyl group (–CH3)

A tert-butyl group (–C(CH3)2CH2CH3) attached at the 3-position of the nonane chain

A pentyl group (–CH2CH2CH2CH2CH3) which is the remainder of the nonane chain

Due to the presence of this chiral center, this compound can exist as a pair of enantiomers, which are mirror images of each other. These enantiomers are designated as (R)-3,3,4-trimethylnonane and (S)-3,3,4-trimethylnonane, based on the Cahn-Ingold-Prelog priority rules.

Conformational Analysis and Molecular Geometry of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nist.gov These different arrangements are called conformations or conformers. The molecular geometry of this compound is complex due to the free rotation around its carbon-carbon single bonds.

The stability of different conformations is influenced by several factors, including:

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. Eclipsed conformations have higher torsional strain than staggered conformations. youtube.com

Steric Strain: This is the repulsive interaction that occurs when atoms or groups are forced into close proximity.

Analysis of the C3-C4 and C4-C5 bonds in this compound using Newman projections reveals a variety of staggered and eclipsed conformations. The most stable conformations will be those that minimize both torsional and steric strain. Due to the bulky tert-butyl-like group at C3 and the methyl group at C4, conformations where these large groups are anti (180° apart) to other bulky groups will be energetically favored. Conversely, conformations where these groups are eclipsed will be highly unstable due to significant steric hindrance.

| Factor | Description | Favored Conformation |

|---|---|---|

| Torsional Strain | Repulsion between bonding electrons on adjacent atoms. | Staggered |

| Steric Strain | Repulsive interaction between bulky groups in close proximity. | Anti (for large groups) |

| Gauche Interaction | A type of steric strain between two groups positioned at a 60° dihedral angle. | Less stable than anti |

Graph Theoretical Approaches to Branched Alkane Structure Analysis

Graph theory provides a powerful mathematical framework for representing and analyzing the structure of molecules, including branched alkanes. In this approach, atoms are represented as vertices and chemical bonds as edges, forming a molecular graph.

For alkanes, the hydrogen atoms are often omitted, resulting in a hydrogen-depleted graph or a carbon tree. This simplifies the representation while retaining the essential structural information. Various graph theoretical indices, such as the Wiener index and the Hosoya index, can be calculated for these molecular graphs. These indices quantify aspects of the molecular structure, such as branching, and can be correlated with various physical properties of the alkanes.

Graph theory can be used to systematically enumerate all possible isomers of a given molecular formula, providing a rigorous method for exploring the isomeric landscape of molecules like the trimethylnonanes.

Synthetic Methodologies and Pathways

General Principles in Branched Alkane Synthesis

The synthesis of branched alkanes is a cornerstone of organic chemistry, with applications ranging from fuel production to the creation of lubricant base oils. nih.gov A primary strategy involves the coupling of smaller, functionalized organic molecules to build the desired carbon framework. Classical methods include the use of organometallic reagents, such as Grignard reagents and organocuprates, which excel at forming carbon-carbon bonds. unacademy.comwikipedia.org

Grignard reagents (R-Mg-X) are powerful nucleophiles that react with carbonyl compounds like aldehydes and ketones to form alcohols, which can then be deoxygenated to alkanes. leah4sci.comorganic-chemistry.orgbyjus.com This approach allows for the introduction of branching at specific points in a carbon chain. Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard reagents and are particularly effective in substitution reactions with alkyl halides and in conjugate additions to α,β-unsaturated carbonyl compounds. organicchemistrytutor.comchem-station.commasterorganicchemistry.com

Modern advancements continue to provide more sophisticated tools for branched alkane synthesis. These include various catalytic coupling reactions and multi-step pathways that offer greater control over the final structure.

Targeted Synthesis of Trimethylnonane Isomers

A hypothetical retrosynthetic analysis of 3,3,4-trimethylnonane suggests a key disconnection at the C3-C4 bond or by forming one of the methyl groups at C3. A plausible forward synthesis could involve the reaction of a ketone with an organometallic reagent to create the tertiary alcohol precursor. For instance, the reaction of 4-methyl-3-nonanone with a methyl Grignard reagent (CH₃MgBr) would yield 3,3,4-trimethyl-3-nonanol. Subsequent hydrodeoxygenation of this tertiary alcohol would produce the target alkane.

Catalytic Hydrodeoxygenation Routes to Branched Dodecanes (e.g., 2,4,8-Trimethylnonane)

Catalytic hydrodeoxygenation (HDO) is a crucial final step in many syntheses of branched alkanes, where an oxygen-containing functional group, typically a ketone or an alcohol, is removed. nih.gov This process is often employed in the production of biofuels and lubricants from biomass-derived intermediates. nih.gov For instance, the synthesis of branched alkanes for lubricant base oil has been achieved through a two-step process involving aldol (B89426) condensation followed by HDO. nih.gov

The HDO of ketones to their corresponding alkanes can be achieved using various catalytic systems. nih.govgoogle.comrsc.org A common method involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) or under hydrogen gas pressure. nih.govgoogle.com Ruthenium complexes have also been shown to be effective catalysts for the deoxygenation of ketones. rsc.org In the context of synthesizing a trimethylnonane isomer, once the appropriately branched C12 ketone is formed, HDO provides the final conversion to the saturated hydrocarbon.

Aldol Condensation and Subsequent Transformations in Branched Hydrocarbon Production

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis. libretexts.orgsigmaaldrich.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.org This methodology can be employed to build the carbon backbone of branched hydrocarbons. nih.govresearchgate.net

For example, a crossed aldol condensation between two different carbonyl compounds can lead to a more complex, branched structure. wikipedia.org To synthesize a precursor for a trimethylnonane isomer, one might envision a multi-step sequence starting with an aldol condensation to create a larger, functionalized molecule. This intermediate would then undergo hydrogenation to saturate any double bonds and, finally, hydrodeoxygenation to remove the remaining oxygen functional groups, yielding the desired branched alkane. nih.govresearchgate.net The production of aviation fuel components from biomass-derived ketones has been explored using this strategy of aldol condensation followed by hydrogenation. researchgate.net

Copper Hydride-Catalyzed Hydroalkylation for Carbon-Carbon Bond Formation

Copper hydride (CuH)-catalyzed reactions have emerged as valuable methods for carbon-carbon bond formation. acs.orgnih.gov Specifically, the hydroalkylation of alkenes and alkynes allows for the introduction of alkyl groups with high degrees of control. rsc.orgacs.org The reaction typically involves the hydrocupration of an unsaturated bond, followed by reaction with an electrophile, such as an alkyl halide. acs.orgnih.gov

This methodology has been successfully applied to the enantioselective intramolecular hydroalkylation of styrenes, demonstrating its utility in constructing cyclic systems with well-defined stereochemistry. acs.orgnih.gov While the direct application to form the highly congested this compound structure would require careful selection of substrates and catalysts, the principles of CuH-catalyzed hydroalkylation offer a potential avenue for the stereoselective synthesis of trisubstituted alkenes, which could then be hydrogenated to the corresponding branched alkanes. nih.gov

Chemo- and Regioselective Considerations in Branched Alkane Synthesis

The synthesis of a specific isomer of a highly branched alkane like this compound is fraught with challenges related to selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a multi-step synthesis, protecting groups may be necessary to ensure that reagents react only at the desired site. For example, when using a Grignard reagent, all other functional groups that are reactive towards it (e.g., alcohols, carboxylic acids) must be protected.

Regioselectivity is the preference for bond formation at one position over another. In the synthesis of this compound, controlling the exact placement of the three methyl groups is paramount. For instance, in an aldol condensation, the choice of base and reaction conditions can influence which α-carbon is deprotonated, thus directing the position of the new carbon-carbon bond. Similarly, in the hydroalkylation of an unsymmetrical alkyne, the regioselectivity of the hydrocupration step determines the final position of the added alkyl group. rsc.orgacs.org

Achieving high chemo- and regioselectivity is crucial to avoid the formation of a mixture of isomers, which would then require difficult and costly separation. The development of highly selective catalysts and reaction conditions is therefore a key focus in the field of organic synthesis.

Chemical Reactivity and Mechanistic Studies

Fundamental Reaction Pathways of Branched Alkanes

Branched alkanes, including 3,3,4-trimethylnonane, undergo several fundamental reactions, primarily skeletal rearrangements and β-scission, which are central to their transformation under thermal and catalytic conditions.

Skeletal isomerization is a key reaction pathway for alkanes, leading to the formation of various structural isomers. These rearrangements are particularly prevalent in branched systems and are often catalyzed by acidic materials. The process involves the formation of carbocation intermediates, which can then undergo intramolecular hydride and methyl shifts to rearrange the carbon skeleton. For a molecule like this compound, this can lead to a variety of other dodecane (B42187) isomers. The stability of the resulting carbocation often dictates the favorability of a particular rearrangement pathway.

β-scission is a crucial step in the cracking of hydrocarbons, involving the cleavage of a carbon-carbon bond that is beta to a positively charged carbon atom in a carbocation intermediate. wikipedia.org This reaction results in the formation of a smaller olefin and a new, smaller carbocation. wikipedia.org In the context of this compound, the formation of a tertiary carbocation at the C4 position, for instance, could lead to β-scission of the C5-C6 bond, yielding a smaller alkane and an alkene. This process is fundamental to the reduction of molecular weight seen in cracking reactions. wikipedia.org The β-scission reaction is a key mechanism in thermal cracking and is also a significant pathway in catalytic cracking. wikipedia.org

Catalytic Hydrocracking of Branched Alkanes

Hydrocracking is a vital refinery process that combines catalytic cracking and hydrogenation to convert heavy hydrocarbons into lighter, more valuable products such as gasoline and jet fuel. mdpi.com This process is particularly effective for branched alkanes like this compound.

The balance between the metal and acid functions is a key determinant of the catalyst's activity and selectivity. figshare.com A well-balanced catalyst will efficiently convert the feed while minimizing unwanted side reactions like coking. figshare.com

Table 1: Components of Bifunctional Hydrocracking Catalysts

| Catalyst Component | Function | Examples |

| Metal Function | Hydrogenation/Dehydrogenation | Platinum (Pt), Palladium (Pd), Nickel-Molybdenum (Ni-Mo), Nickel-Tungsten (Ni-W) mdpi.com |

| Acid Function | Cracking/Isomerization | Zeolites (e.g., Y-zeolite, ZSM-5), Amorphous Silica-Alumina, Sulfated Zirconia |

The properties of the hydrocracking catalyst, including its acidity, pore structure, and the nature of the metal, significantly influence the selectivity of the reaction.

Acidity: The strength and distribution of acid sites affect the extent of cracking versus isomerization. Stronger acid sites tend to promote cracking, leading to lighter products, while weaker acid sites may favor isomerization.

Pore Structure: The pore size and geometry of the catalyst support can exert shape-selective effects, influencing which molecules can access the active sites and which products can diffuse out. For a bulky molecule like this compound, the pore architecture can play a significant role in determining the product distribution.

Metal Component: The choice of metal affects the hydrogenation activity of the catalyst. A high hydrogenation activity can lead to the saturation of olefins formed during cracking, preventing their further reaction and coke formation.

Table 2: Effect of Catalyst Properties on Hydrocracking Selectivity

| Catalyst Property | Impact on Selectivity |

| High Acidity | Favors cracking, leading to lower molecular weight products. |

| Moderate Acidity | Can favor isomerization over cracking. |

| Large Pore Size | Allows for the processing of bulky molecules and can influence the product distribution. |

| High Metal Loading | Enhances hydrogenation, reducing coke formation and increasing catalyst stability. |

The transformation of branched alkanes during hydrocracking proceeds through carbocation intermediates, specifically carbonium ions (trivalent carbenium ions). mdpi.com As previously mentioned, an alkane like this compound is first dehydrogenated to an alkene on a metal site. This alkene is then protonated on an acid site to form a carbenium ion. mdpi.com

These highly reactive intermediates can then undergo a series of reactions:

Isomerization: Rearrangement of the carbon skeleton to form a more stable carbocation, often leading to more highly branched isomers.

β-Scission: Cleavage of a C-C bond to yield a smaller alkene and a new carbenium ion, which is the primary cracking pathway. mdpi.com

Hydrogen Transfer: Reaction with other hydrocarbon molecules, leading to the formation of a saturated alkane and a new carbocation.

The subsequent hydrogenation of the resulting olefins on the metal sites produces the final saturated, lower molecular weight alkane products. mdpi.com The stability of the carbonium ion intermediates plays a crucial role in determining the major reaction pathways and the resulting product distribution. Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. Therefore, reactions that proceed through more stable tertiary carbocation intermediates are generally favored.

Mechanistic Investigations of Carbon-Carbon Bond Formation and Cleavage

The formation and cleavage of carbon-carbon bonds are fundamental processes in organic chemistry that dictate the synthesis and degradation of molecules like this compound. While specific mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural features as a highly branched alkane allow for a detailed discussion of the relevant reaction mechanisms based on well-established principles of organic chemistry.

Mechanisms of Carbon-Carbon Bond Cleavage

The cleavage of C-C bonds in alkanes is a process of significant industrial importance, primarily in the context of catalytic cracking, which aims to break down large hydrocarbons into smaller, more valuable molecules such as those found in gasoline. chemguide.co.uk The mechanism of C-C bond cleavage in a molecule like this compound is best understood through the lens of catalytic cracking over solid acid catalysts, such as zeolites. libretexts.orguw.edu.pl

Catalytic Cracking via Carbocation Intermediates:

Catalytic cracking proceeds through an ionic mechanism involving carbocation intermediates. psu.edu The process is initiated by the formation of a carbocation from the alkane. On a zeolite catalyst, this can occur when a hydride ion (H⁻) is abstracted from the alkane by a Lewis acid site or when the alkane is protonated at a Brønsted acid site, although the former is more common for alkanes. libretexts.orgpsu.edu

Initiation - Carbocation Formation: The reaction begins with the formation of a carbocation from the this compound molecule on the acidic surface of the catalyst. Given the substitution pattern, hydride abstraction would preferentially occur at a tertiary or secondary carbon to form a more stable carbocation.

Carbocation Rearrangement: Once formed, carbocations are prone to rearrangement to form more stable species. lumenlearning.comlibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. A secondary carbocation formed from this compound would rapidly rearrange via a 1,2-hydride shift or a 1,2-alkyl (or methyl) shift to form a more stable tertiary carbocation. lumenlearning.comlumenlearning.com For example, a carbocation at C-5 could undergo a hydride shift from C-4 to yield a tertiary carbocation at C-4.

β-Scission Rule: The core C-C bond cleavage event occurs via β-scission. researchgate.net In this step, the C-C bond that is beta to the positively charged carbon atom breaks. This cleavage results in the formation of a smaller alkene and a new, smaller carbocation. The new carbocation can then continue the chain reaction.

For this compound, the location of the initial carbocation and any subsequent rearrangements will dictate which C-C bonds are cleaved. Cleavage of the bond between C-4 and C-5 is a likely scenario, as it would be a β-scission relative to a tertiary carbocation at C-4, leading to smaller, stable fragments. The high degree of branching in this compound provides multiple pathways for β-scission, leading to a complex mixture of smaller alkanes and alkenes. libretexts.org

Thermal Cracking via Free Radicals:

In contrast to catalytic cracking, thermal cracking occurs at higher temperatures and pressures without a catalyst and proceeds through a free-radical mechanism. libretexts.org The process involves:

Initiation: Homolytic cleavage of a C-C bond to form two alkyl radicals. The weakest C-C bonds, often those leading to the most stable radical fragments, will break first.

Propagation: The initial radicals can abstract hydrogen atoms from other alkane molecules or undergo further fragmentation.

Termination: Two radicals combine to form a stable molecule.

This process is less selective than catalytic cracking and tends to produce a higher proportion of alkenes. libretexts.org

Mechanisms of Carbon-Carbon Bond Formation

The synthesis of a highly branched alkane like this compound involves the strategic formation of new carbon-carbon bonds. While a specific industrial synthesis for this exact molecule is not prominent, its structure can be conceived through several classical C-C bond-forming reactions. These methods typically involve creating the carbon skeleton first, often with functional groups, followed by reduction to the final alkane.

Nucleophilic Addition/Substitution Reactions:

One of the most versatile strategies for building carbon skeletons involves the reaction of organometallic reagents, such as Grignard reagents (R-MgX), with carbonyl compounds (aldehydes and ketones) or epoxides. plymouth.ac.uk

Grignard Reaction: To form the quaternary carbon center at C-3 in this compound, one could envision a reaction between a suitable ketone and a Grignard reagent. For example, reacting 2,2-dimethyl-3-hexanone (B1296249) with methylmagnesium bromide would form the tertiary alcohol precursor. Subsequent dehydration to an alkene and hydrogenation would yield the alkane framework. plymouth.ac.uk The mechanism involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon.

Alkylation of Enolates:

Another powerful C-C bond-forming method is the alkylation of enolates. A ketone can be deprotonated with a strong base to form an enolate, which is a potent carbon nucleophile. This enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new C-C bond. A sequence of such alkylations could be used to build the complex structure of this compound.

Coupling Reactions:

Reactions like the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, can form C-C bonds. unacademy.comstackexchange.com While often limited by side reactions, it represents a fundamental mechanism of joining two alkyl fragments via a radical or organometallic intermediate.

The table below summarizes the key mechanistic steps involved in the cleavage and formation of C-C bonds relevant to this compound.

| Process | Key Mechanistic Steps | Intermediates | Typical Products/Precursors |

| Catalytic Cracking | 1. Hydride abstraction to form a carbocation.2. Carbocation rearrangement (hydride/alkyl shifts).3. β-Scission of a C-C bond. | Carbocations (Carbenium ions) | Smaller alkanes and alkenes |

| Thermal Cracking | 1. Homolytic C-C bond cleavage.2. Hydrogen abstraction.3. Radical recombination. | Free radicals | Mixture of smaller alkanes and alkenes |

| Grignard Synthesis | 1. Nucleophilic addition of organomagnesium halide to a carbonyl group. | Alkoxide intermediate | Tertiary or secondary alcohols (precursors to alkanes) |

| Wurtz Coupling | 1. Reaction of alkyl halide with sodium metal.2. Coupling of alkyl radicals or organosodium species. | Alkyl radicals, organosodium compounds | Symmetrical higher alkanes |

The following table provides typical bond dissociation energies (BDEs), which are crucial for understanding which bonds are most likely to break under thermal conditions. Bonds with lower BDEs are weaker and more susceptible to homolytic cleavage.

| Type of C-C Bond | Example within a Branched Alkane | Approximate Bond Dissociation Energy (kcal/mol) |

| Primary-Secondary (1°-2°) | C1-C2 in propane | 85 |

| Secondary-Secondary (2°-2°) | C2-C3 in n-butane | 82 |

| Secondary-Tertiary (2°-3°) | C2-C3 in isopentane | 81 |

| Tertiary-Tertiary (3°-3°) | C2-C3 in 2,3-dimethylbutane | 78 |

| Quaternary-Primary (4°-1°) | C2-C(CH₃) in neopentane | 84 |

Note: The values are approximate and can vary based on the specific molecular structure.

Advanced Analytical Techniques for Complex Branched Alkanes

High-Resolution Chromatographic Separations

Chromatography is the cornerstone of separating individual components from complex hydrocarbon mixtures. For volatile and semi-volatile compounds like branched alkanes, gas chromatography and supercritical fluid chromatography are the methods of choice, offering high efficiency and resolving power.

Gas Chromatography (GC)

Gas chromatography is a premier technique for the separation of volatile organic compounds. In GC, compounds are separated based on their boiling points and their differential interactions with the stationary phase of the chromatographic column. epa.gov Branched alkanes, including 3,3,4-trimethylnonane, typically exhibit lower boiling points and, consequently, shorter retention times compared to their linear isomer, n-dodecane. This is because the branching reduces the effective surface area for intermolecular van der Waals forces.

Table 1: Gas Chromatography Data for a this compound Isomer

| Compound | Column Type | Active Phase | Temperature (°C) | Kovats RI |

|---|---|---|---|---|

| 3,4,7-Trimethylnonane | Capillary | SE-30 | 70 | 1112.4 |

This interactive table presents experimental Gas Chromatography data for an isomer of this compound, illustrating the precision of retention indices in isomer differentiation. nist.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) serves as a powerful alternative and complementary technique to GC and HPLC. diva-portal.org It utilizes a mobile phase, typically carbon dioxide, maintained above its critical temperature and pressure, which endows it with properties intermediate between a gas and a liquid. allenpress.com This results in low viscosity, allowing for high flow rates and rapid analyses, and liquid-like solvating power, enabling the analysis of less volatile or thermally labile compounds without high temperatures. allenpress.com

SFC is particularly adept at separating complex hydrocarbon mixtures and can effectively distinguish between branched and straight-chain alkanes. oup.com The technique offers a unique selectivity that can be tuned by modifying pressure, temperature, and the composition of the mobile phase, providing another dimension for resolving isomeric alkanes. acs.org The hyphenation of SFC with other techniques, such as GCxGC, further enhances the ability to characterize highly complex samples. researchgate.net

Spectroscopic Elucidation of Branched Alkane Structures

Following chromatographic separation, spectroscopic methods are employed to determine the precise molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. nih.govacs.org Through ¹H NMR and ¹³C NMR, one can map the connectivity of atoms within the this compound structure.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the different chemical environments of hydrogen atoms. For this compound, distinct signals would be expected for the protons of the three methyl groups at positions 3 and 4, the methylene (B1212753) groups of the ethyl and pentyl chains, and the single methine proton at position 4. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, would reveal the number of adjacent protons, thus confirming the connectivity. docbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry in the this compound molecule, it is predicted that all 12 carbon atoms would be chemically distinct, resulting in 12 unique signals in the proton-decoupled ¹³C NMR spectrum. chemedx.org The chemical shifts of these signals provide information about the type of carbon (methyl, methylene, methine, quaternary).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Predicted Feature | Structural Correlation |

|---|---|---|

| ¹H NMR | Multiple signals in the 0.8-1.6 ppm range | Signals for CH₃, CH₂, and CH groups in an alkane framework. |

| Specific integration values | Ratios would correspond to the number of protons in each unique environment. | |

| Complex splitting patterns | Multiplicity of signals would confirm proton adjacencies (e.g., the CH at C4 would be a multiplet). | |

| ¹³C NMR | 12 distinct signals | Corresponds to the 12 chemically non-equivalent carbon atoms in the asymmetric structure. |

| Signals for quaternary, methine, methylene, and methyl carbons | Chemical shifts would differentiate C, CH, CH₂, and CH₃ groups. |

This interactive table outlines the expected NMR spectral features for this compound, which are critical for its structural confirmation.

Mass Spectrometry (MS) provides two key pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization. nist.gov For this compound (C₁₂H₂₆), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 170.

The fragmentation of branched alkanes is highly characteristic and proceeds via cleavage of C-C bonds to form the most stable carbocations. In this compound, the presence of a quaternary carbon (C3) and a tertiary carbon (C4) dictates the primary fragmentation pathways. Cleavage adjacent to these branched points is highly favored.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Lost Fragment | Formula of Fragment | Plausible Cation Structure |

|---|---|---|---|

| 141 | Ethyl (C₂H₅) | C₂H₅• | [M - 29]⁺ |

| 99 | Pentyl (C₅H₁₁) | C₅H₁₁• | [M - 71]⁺ |

| 71 | C₇H₁₅ | C₇H₁₅• | [C₅H₁₁]⁺ |

| 57 | C₈H₁₇ | C₈H₁₇• | [C₄H₉]⁺ (tert-butyl cation) |

This interactive table displays the predicted major fragment ions in the mass spectrum of this compound, which are indicative of its specific branching pattern.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For an alkane like this compound, the spectrum is relatively simple but provides clear confirmation of its saturated hydrocarbon nature. The key absorptions are associated with the stretching and bending of C-H bonds.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960-2850 | C-H Stretch | CH₃, CH₂, CH |

| 1465 | C-H Bend (Scissoring) | CH₂ |

| 1380-1370 | C-H Bend (Symmetric) | CH₃ |

This interactive table summarizes the primary IR absorption bands expected for this compound, confirming its identity as an alkane. masterorganicchemistry.com

Interfacing Analytical Methods for Comprehensive Characterization

The most powerful approach to characterizing complex molecules like this compound involves the hyphenation of a separation technique with a spectroscopic one. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for the analysis of volatile and semi-volatile organic compounds. plymouth.ac.uk In a GC-MS system, the GC column separates the components of a mixture, and each component is then introduced directly into the mass spectrometer. This provides a mass spectrum for each chromatographically resolved peak, allowing for positive identification. The analysis of a complex petroleum fraction by GC-MS would enable the separation of this compound from its isomers and the confirmation of its identity through its unique mass spectrum and retention time.

For exceptionally complex matrices, more advanced multi-dimensional techniques such as SFC coupled with comprehensive two-dimensional gas chromatography-mass spectrometry (SFC-GC×GC-MS) can be employed. researchgate.net This approach provides an even greater degree of separation, allowing for the resolution and identification of compounds that would co-elute in a one-dimensional system. researchgate.net

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₂₆ |

| 2,3,4-Trimethylnonane | C₁₂H₂₆ |

| 3,4,4-Trimethylnonane | C₁₂H₂₆ |

| 3,4,5-Trimethylnonane | C₁₂H₂₆ |

| 3,4,6-Trimethylnonane | C₁₂H₂₆ |

| 3,4,7-Trimethylnonane | C₁₂H₂₆ |

| n-Dodecane | C₁₂H₂₆ |

Theoretical and Computational Chemistry

Molecular Modeling and Simulation of 3,3,4-Trimethylnonane Systems

Molecular modeling and simulation are powerful tools for investigating the conformational landscape and dynamic behavior of alkanes like this compound. These methods rely on force fields, which are sets of parameters describing the potential energy of a system of atoms.

Conformational Analysis: The structure of this compound, with its quaternary carbon at position 3 and a tertiary center at position 4, introduces significant steric hindrance that dictates its preferred conformations. The rotation around the C3-C4 and C4-C5 bonds is particularly important. Molecular mechanics calculations would be employed to identify the lowest energy conformers by systematically rotating these bonds and calculating the steric energy. The most stable conformer would likely arrange the bulky ethyl and pentyl groups to minimize gauche and 1,3-diaxial-like interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in the liquid state. By simulating a system of multiple molecules over time, properties such as density, viscosity, and diffusion coefficients can be predicted. These simulations would show how the branched structure of this compound affects its packing and intermolecular interactions compared to its linear or less-branched isomers. It is generally observed in studies of branched alkanes that increased branching leads to lower boiling points and higher viscosities compared to their linear counterparts of the same molecular weight. aip.orgbyu.edu

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide a more fundamental understanding of the electronic structure and energetics of this compound, going beyond the classical descriptions of molecular mechanics.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. For a saturated alkane like this compound, all valence electrons reside in sigma (σ) bonding molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A large gap implies high stability and low reactivity. For this compound, the HOMO would likely be localized around the C-C bonds with the highest electron density, particularly near the branching points, while the LUMO would be a corresponding anti-bonding σ* orbital.

Table 1: Hypothetical Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | > 0 | Unoccupied σ* anti-bonding orbital |

| HOMO | < -9 | Occupied σ bonding orbital |

| HOMO-LUMO Gap | > 9 | Indicates high chemical stability |

Note: These are representative values for a branched C12 alkane, calculated using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G). Actual values would require a specific calculation.*

The carbon atoms in this compound are all sp³ hybridized, which ideally results in tetrahedral bond angles of 109.5°. However, the steric strain introduced by the bulky methyl and ethyl groups causes deviations from this ideal geometry.

C3 (Quaternary Carbon): The C-C-C bond angles around the C3 atom, which is bonded to two methyl groups, an ethyl group, and the rest of the nonane (B91170) chain, would be significantly distorted. The bond angles involving the larger groups would likely expand to relieve steric repulsion, while the angles between the methyl groups might compress slightly.

C4 (Tertiary Carbon): Similarly, the bond angles around the C4 carbon, bonded to a methyl group, the C3-centered quaternary group, and the C5 of the main chain, will also deviate from 109.5° to accommodate the steric bulk.

Quantum chemical calculations would be necessary to determine the precise, optimized bond angles in the molecule's lowest energy conformation.

Table 2: Predicted Deviations in Bond Angles for this compound

| Atoms Involved | Ideal Angle (°) | Predicted Angle (°) | Rationale for Deviation |

|---|---|---|---|

| C2-C3-C4 | 109.5 | > 109.5 | Steric repulsion between the ethyl group and the rest of the chain. |

| (CH₃)-C3-(CH₃) | 109.5 | < 109.5 | Compression to allow larger groups to spread out. |

| C3-C4-C5 | 109.5 | > 109.5 | Repulsion between the bulky quaternary group and the pentyl chain. |

Computational Prediction of Topological Descriptors and Isomer Differentiation

Topological descriptors are numerical values derived from the molecular graph of a compound that characterize its topology. These indices are widely used in Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with physical properties like boiling point, density, and viscosity.

For the 359 isomers of dodecane (B42187) (C₁₂H₂₆), including this compound, each will have a unique set of topological indices. Indices such as the Wiener index, the Balaban index, and various connectivity indices can be calculated. These indices quantify aspects of the molecular structure such as branching, size, and shape. For instance, more highly branched isomers like this compound generally have more compact structures, which is reflected in their topological indices. These indices can be used to differentiate it from other trimethylnonane isomers and other dodecane isomers. oup.comnih.gov

Ab Initio and Density Functional Theory Studies on Reaction Pathways

Ab initio and Density Functional Theory (DFT) methods are essential for studying the reaction mechanisms of this compound, such as in combustion or pyrolysis. These calculations can determine the energies of reactants, transition states, and products, allowing for the mapping of potential energy surfaces for various reactions.

A key reaction for alkanes is hydrogen abstraction by radicals, which is often the initial step in combustion. For this compound, there are primary, secondary, and tertiary hydrogens. The C-H bond dissociation energies (BDEs) can be calculated to predict which hydrogen is most likely to be abstracted.

Primary Hydrogens: On the methyl groups.

Secondary Hydrogens: On the CH₂ groups of the main chain and the ethyl group.

Tertiary Hydrogen: At the C4 position.

It is a well-established principle that tertiary C-H bonds are weaker than secondary, which are in turn weaker than primary C-H bonds. Therefore, the tertiary hydrogen at the C4 position would be the most susceptible to abstraction, leading to the formation of a stable tertiary radical. DFT calculations can provide precise BDE values and activation energies for these abstraction reactions, confirming this trend and quantifying the reactivity at different sites within the molecule. mdpi.comrsc.org

Applications and Future Research Directions

Role as Model Compounds in Fundamental Hydrocarbon Research

Branched alkanes like 3,3,4-trimethylnonane serve as crucial model compounds in fundamental hydrocarbon research. Their well-defined structures allow for systematic studies of how molecular branching affects physical and chemical behaviors, providing insights that are broadly applicable to more complex hydrocarbon mixtures.

The stability of highly branched alkanes and the resulting free radicals can slow down combustion, which is a desirable characteristic for increasing the octane rating of gasoline and preventing engine knocking. stackexchange.com Research in this area often involves comparing the ignition responses of various iso-alkanes under different conditions of pressure, temperature, and equivalence ratios to develop and refine chemical kinetic models for fuel combustion. researchgate.net While specific combustion data for this compound is not extensively documented in publicly available literature, its properties as a highly branched C12 alkane make it a relevant subject for such investigations, contributing to the broader understanding of structure-reactivity relationships in fuel chemistry. nrel.gov

Table 1: Comparison of Isomer Stability and Heat of Combustion

| Isomer Type | Relative Stability | Heat of Combustion | Implication for Fuels |

|---|---|---|---|

| Straight-Chain Alkane | Lower | Higher | More prone to knocking |

This table provides a generalized comparison based on established principles of hydrocarbon chemistry.

The molecular structure of branched alkanes is a key determinant of their performance as lubricant base oils and specialty fluids. The presence of branching disrupts the regular packing of molecules, which generally leads to a lower pour point and improved cold-flow properties. google.com This is a critical attribute for lubricants that need to perform effectively over a wide range of temperatures.

Research in lubricant technology focuses on developing formulations with optimal viscosity, thermal stability, and additive solubility. srce.hrresearchgate.net Branched synthetic esters, for example, are synthesized to enhance these properties. google.com While direct studies on this compound in lubricant formulations are not widely published, its characteristics as a branched C12 alkane suggest its potential utility in this area. The incorporation of branched structures can increase the viscosity of the base stock without excessively increasing the molecular weight and can also improve the solubility of performance-enhancing additives. google.com

Utilization in Catalyst Design and Optimization Studies

Catalytic processes are fundamental to the petrochemical industry for converting hydrocarbons into more valuable products. chemguide.co.uk Processes such as catalytic cracking, isomerization, and reforming are employed to produce high-octane gasoline components, which often involves the formation of branched alkanes. chemguide.co.ukscribd.comessentialchemicalindustry.orgslideshare.netpsu.edu

The study of specific branched alkanes can provide valuable data for the design and optimization of catalysts. For instance, understanding the mechanisms of isomerization and cracking of a compound like this compound can aid in the development of more selective and efficient catalysts, such as zeolites or platinum-based catalysts on alumina supports. chemguide.co.ukessentialchemicalindustry.org These studies help in tailoring catalyst properties to favor the production of desired isomers while minimizing undesirable side reactions.

Potential as Precursors in Complex Organic Synthesis

While alkanes are generally considered to be of low reactivity, they can serve as starting materials in complex organic synthesis through initial functionalization reactions. wou.edu Free-radical halogenation, for instance, can introduce a halide functional group onto the alkane backbone, which can then be further manipulated through various substitution and elimination reactions. masterorganicchemistry.com

The synthesis of complex molecules often requires building blocks with specific carbon skeletons. Branched alkanes like this compound could potentially serve as precursors after appropriate functionalization. Although this is not a common application due to the challenges in controlling the selectivity of initial C-H bond activation, ongoing research into more selective C-H functionalization methods could open up new synthetic routes starting from readily available branched alkanes. oup.comstackexchange.com

Emerging Research Areas and Unexplored Facets of this compound Chemistry

Future research on this compound and related highly branched alkanes is likely to be driven by the increasing demand for sustainable and high-performance chemicals.

Renewable Fuels and Chemicals: A significant area of emerging research is the production of renewable gasoline and other fuels from biomass. researchgate.net The synthesis of highly-branched alkanes is a key target in this field to produce high-octane "drop-in" fuels. researchgate.net Developing catalytic routes to selectively synthesize isomers like this compound from bio-derived feedstocks is a promising research direction.

Biodegradable Lubricants: There is a growing interest in developing biodegradable lubricants to mitigate the environmental impact of conventional mineral oil-based products. google.com Research into the synthesis of branched esters from renewable sources for biodegradable lubricant base stocks is an active field. nih.gov Understanding the biodegradation pathways of highly branched alkanes and their derivatives will be crucial for designing environmentally friendly lubricants.

Advanced Materials: The unique physical properties of highly branched alkanes could be exploited in the development of new materials. For example, their low pour points and specific viscosity characteristics could make them suitable for use as specialty solvents or in the formulation of advanced polymers and coatings.

Q & A

Q. What is the correct IUPAC nomenclature for 3,3,4-Trimethylnonane, and how does its branching affect structural differentiation from other isomers?

- Methodological Answer : The IUPAC name is determined by identifying the longest carbon chain (nonane) and numbering substituents to achieve the lowest possible locants. For this compound, methyl groups are positioned at carbons 3, 3, and 3. Alphabetical order of substituents is irrelevant here due to identical groups, but numbering prioritizes the lowest set of locants (e.g., "3,3,4" over "4,4,5"). This contrasts with isomers like 3,4,7-Trimethylnonane (listed in ), where substituent positions alter physical and spectral properties. Researchers must validate structures using spectral data (e.g., NMR) and reference databases like NIST Chemistry WebBook .

Q. What laboratory methods are used to synthesize this compound, and how is purity ensured?

- Methodological Answer : Common synthesis routes include alkylation of shorter alkanes or Grignard reactions with appropriate precursors (e.g., 3-methylalkyl halides). Post-synthesis, purity is verified via gas chromatography-mass spectrometry (GC-MS) and compared to certified reference materials (CRMs). For example, Environmental Proficiency Testing standards () provide benchmarks for hydrocarbon analysis. Recrystallization or distillation may be employed to remove branched alkane impurities, with purity thresholds ≥99% for research-grade applications .

Q. How can researchers characterize this compound’s thermodynamic properties (e.g., boiling point, density)?

- Methodological Answer : Boiling points and densities are determined experimentally using techniques like differential scanning calorimetry (DSC) or Anton Paar DMA densitometers. Researchers should cross-reference data with authoritative sources such as NIST ( ), which provides validated thermodynamic datasets. Discrepancies between experimental and literature values may arise from isomer contamination, necessitating purity reassessment via GC-MS .

Advanced Research Questions

Q. How do structural isomers of this compound (e.g., 3,4,7-Trimethylnonane) influence reactivity in catalytic cracking studies?

- Methodological Answer : Isomers exhibit distinct reactivities due to variations in branching and steric hindrance. For example, this compound’s proximal methyl groups may hinder catalyst access compared to isomers with dispersed substituents (e.g., 3,4,7-Trimethylnonane). Researchers can use computational modeling (e.g., DFT calculations) to predict reactivity and validate findings with microreactor experiments under controlled conditions .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Contradictions often stem from impurities or instrument calibration errors. To mitigate this:

Q. How can this compound be applied as a model compound in environmental hydrocarbon degradation studies?

- Methodological Answer : Its branched structure mimics recalcitrant hydrocarbons in petroleum spills. Researchers can:

- Use soil microcosms spiked with this compound and monitor degradation via GC-MS.

- Employ stable isotope-labeled analogs (e.g., deuterated derivatives) to trace metabolic pathways.

- Reference Environmental Regulatory Methods () for standardized toxicity and biodegradation assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous branched alkanes (e.g., 2,4,6-Trimethylaniline in ) suggest precautions:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and safety goggles.

- Store in flammables cabinets away from oxidizers.

- Dispose via certified hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.